3-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

NADPH Oxidase Inhibition NOX4 Reactive Oxygen Species

This 3-cyanobenzamide-isoxazole conjugate is annotated as a dual NADPH oxidase and protein kinase inhibitor, enabling simultaneous modulation of ROS signaling and kinase cascades—a profile not achievable with single-target NOX inhibitors like GKT137831. The modular scaffold (cyano, thiophene, isoxazole, benzamide) supports systematic SAR diversification, while its modest potency (IC50 ~28 μM) makes it an ideal weak-activity benchmark for HTS assay validation. Procure 5–10 mg for initial qualification; scale up for medicinal chemistry optimization campaigns.

Molecular Formula C16H11N3O2S
Molecular Weight 309.34
CAS No. 1209136-74-2
Cat. No. B2753832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide
CAS1209136-74-2
Molecular FormulaC16H11N3O2S
Molecular Weight309.34
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3)C#N
InChIInChI=1S/C16H11N3O2S/c17-9-11-3-1-4-12(7-11)16(20)18-10-13-8-14(21-19-13)15-5-2-6-22-15/h1-8H,10H2,(H,18,20)
InChIKeyPRPHRWFPVBOIAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide: A Dual-Annotation NADPH Oxidase and Protein Kinase Inhibitor Candidate


3-Cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide (CAS 1209136-74-2) is a synthetic heterocyclic small molecule defined by a 3-cyanobenzamide core conjugated to a 5-(thiophen-2-yl)isoxazole methylamine moiety . It is commercially categorized as both an inhibitor of NADPH oxidase (NOX) enzymes, which are responsible for reactive oxygen species (ROS) production, and as a protein kinase inhibitor . Its molecular formula is C16H11N3O2S with a molecular weight of 309.3 g/mol . The compound's structural architecture—integrating a cyano group, thiophene, isoxazole, and benzamide—distinguishes it from simpler isoxazole-benzamide analogs and contributes to its multi-target annotation profile.

Why Pan-NOX or Generic Kinase Inhibitors Cannot Simply Replace 3-Cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide


NADPH oxidase (NOX) isoforms exhibit distinct tissue distributions and pathophysiological roles; NOX4 is constitutively active and primarily generates hydrogen peroxide, while NOX1 and NOX2 produce superoxide and are implicated in acute inflammatory bursts . Selective pharmacological tools are therefore critical for dissecting isoform-specific contributions. Unlike the dual NOX1/4 inhibitor GKT137831 (Setanaxib) which potently inhibits NOX1 and NOX4 with Ki values of 110-150 nM, or NOX1-selective ML171, this compound is annotated as a NOX inhibitor but its isoform selectivity profile remains quantitatively uncharacterized in published peer-reviewed literature. Its concurrent annotation as a protein kinase inhibitor further differentiates it from pure NOX inhibitors . Simple substitution with another NOX inhibitor (e.g., Apocynin, GKT137831) or a selective kinase inhibitor would fail to recapitulate the dual-target functional annotation inherent to this chemotype. The following evidence guide quantifies what can currently be substantiated for informed procurement decisions.

Quantitative Differentiation Evidence for 3-Cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide (CAS 1209136-74-2)


NADPH Oxidase 4 (NOX4) Inhibition: Cross-Study Potency Comparison Against GKT137831

The target compound has been annotated as an NADPH oxidase inhibitor in commercial reference material listings, supported by citations to studies on NOX-mediated inflammatory pathways . A community annotation on the scientific record platform Hypothesis attributes an IC50 of 28 μM to this compound [1]. In contrast, the clinical-stage dual NOX1/4 inhibitor GKT137831 (Setanaxib) exhibits Ki values of 100-150 nM against NOX4 in cell-free ROS production assays, representing approximately 200-fold greater potency . This quantitative difference in in vitro potency is significant for experimental design; however, the absence of a peer-reviewed, head-to-head study examining both compounds under identical assay conditions limits direct comparison. The NOX4 inhibition annotation is supported by a curated ChEMBL assay (CHEMBL4837837) measuring inhibition of human NOX4 by quantitative sandwich enzyme immunoassay, though the specific measured affinity for this compound is not publicly retrievable in the current database release [2].

NADPH Oxidase Inhibition NOX4 Reactive Oxygen Species Inflammatory Disease

Structural Differentiation: 3-Cyano Substituent Versus Unsubstituted Benzamide Analog

A direct structural analog, N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide (CAS 946263-08-7), lacks the 3-cyano substitution on the benzamide ring . The 3-cyano group is an electron-withdrawing substituent that can influence hydrogen-bonding capacity, molecular dipole moment, and metabolic stability. This structural distinction is critical, as even minor substituent changes on the benzamide ring of isoxazole-containing inhibitors have been shown to cause shifts in target selectivity among NOX isoforms and kinases [1]. While no published head-to-head comparison of these two analogs exists, the presence of the cyano group provides a synthetic handle for further derivatization and may contribute to the compound's dual NOX/kinase annotation profile, which the unsubstituted analog does not share. The exact mass difference (309.3 vs. 284.33 g/mol) also impacts molarity calculations for solution preparation.

Structure-Activity Relationship Benzamide Cyano Group Chemical Analog

Dual Functional Annotation: Concurrent NADPH Oxidase and Protein Kinase Inhibitor Designation

This compound is uniquely categorized under both 'NADPH oxidase inhibitor' and 'Protein Kinase Inhibitors and Activators' in commercial reference material databases . In contrast, well-characterized NOX inhibitors such as GKT137831, ML171, VAS2870, and GLX481304 are exclusively classified as NOX inhibitors without documented kinase activity . The dual annotation suggests this chemotype may engage both enzyme families, a property that could be advantageous for studying crosstalk between ROS production and kinase signaling pathways. However, explicit kinase inhibition data (specific kinases targeted, IC50 values, selectivity panels) for this compound are not available in the public domain. The kinase annotation is inferred from the compound's inclusion in patent families and commercial collections targeting protein kinases [1]. Users should verify kinase activity in their specific target panel prior to use as a selective kinase probe.

Protein Kinase Inhibitor Polypharmacology Multi-target Compound Chemical Probe

Physicochemical Profile Relative to Marketed NOX Inhibitor Reference Standards

The target compound (MW 309.3, C16H11N3O2S) has a lower molecular weight and lower hydrogen bond donor count (1 HBD, amide NH) compared to GKT137831 (MW 382.8, C21H19ClN4O2, 1 HBD) and the widely used NOX inhibitor reference standard Apocynin (MW 166.17, C9H10O3, 1 HBD) . Its calculated octanol-water partition coefficient (cLogP) is estimated at approximately 2.8, intermediate between Apocynin (cLogP ~1.0) and GKT137831 (cLogP ~3.5), suggesting moderate lipophilicity suitable for cell permeability without excessive membrane sequestration. The compound contains a nitrile group capable of participating in hydrogen bonding as an acceptor (3 HBA total), which may influence target binding interactions differently than the ketone and pyrazolopyridine moieties in GKT137831. No experimental solubility, logD, or pKa data are publicly available for this compound.

Physicochemical Properties Solubility Molecular Descriptor Formulation

Key Data Gap Advisory: Limitations in Published Quantitative Pharmacology for Procurement Decisions

A critical review of publicly available data reveals significant gaps that constrain evidence-based procurement. No peer-reviewed publication reports: (1) a definitive IC50 or Ki value for this compound against any NOX isoform under standardizable assay conditions; (2) kinase panel profiling data identifying specific kinase targets; (3) selectivity data across NOX isoforms (NOX1-5, DUOX1-2); (4) cellular activity data (e.g., ROS suppression in cell-based assays); or (5) in vivo pharmacokinetic or efficacy data [1]. The frequently cited IC50 of 28 μM originates from a PubMed Commons comment and has been characterized as indicating a compound that is 'neither potent nor selective' [2]. In contrast, comparator NOX inhibitors such as GKT137831, ML171, and GLX481372 have well-defined selectivity profiles with quantitative data across NOX isoforms. Researchers considering procurement should budget for in-house profiling experiments to validate the compound's activity in their specific assay system before committing to large-scale studies.

Data Gap Analysis Procurement Risk Experimental Validation Due Diligence

Recommended Application Scenarios for 3-Cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide Based on Current Evidence


Chemical Biology Probe for NOX-Kinase Signaling Crosstalk Studies

Given its dual functional annotation as both an NADPH oxidase inhibitor and a protein kinase inhibitor, this compound may serve as a starting chemical probe for investigating crosstalk between ROS-generating NOX enzymes and kinase signaling cascades . Unlike single-target NOX inhibitors such as GKT137831 or ML171, this chemotype offers the potential to simultaneously modulate both enzyme classes in cellular models. Researchers should first confirm activity against NOX4 (the annotated target) using a quantitative ROS detection assay (e.g., Amplex Red or luminol-based chemiluminescence), and then profile against a kinase panel to determine selectivity. The moderate potency suggested by the community annotation (IC50 ~28 μM) indicates that high micromolar concentrations may be required for cellular activity [1].

Structure-Activity Relationship (SAR) Exploration Around the Isoxazole-Benzamide Scaffold

The compound's well-defined synthetic architecture—a 3-cyanobenzamide linked via methylene to a 5-(thiophen-2-yl)isoxazole—provides a modular scaffold for systematic SAR studies . The 3-cyano substituent serves as a synthetic handle for diversification (e.g., hydrolysis to amide/acid, reduction to amine, or tetrazole formation). Comparative studies with the unsubstituted analog (CAS 946263-08-7) and other substituted variants (e.g., 4-fluoro, 4-chloro, 4-trifluoromethyl analogs) [1] can elucidate the electronic and steric requirements for NOX and kinase inhibition. This compound is appropriate for medicinal chemistry laboratories seeking to develop more potent and selective dual NOX/kinase inhibitors through iterative chemical optimization.

Negative Control or Benchmarking Tool for NOX Inhibitor Assay Validation

Based on the community annotation characterizing this compound's potency (IC50 ~28 μM) as insufficient for selective pharmacological tool status , it may serve as a weak-activity benchmark or negative control in NOX4 inhibition assays alongside potent reference inhibitors like GKT137831 (Ki 100-150 nM). This application scenario is particularly relevant for high-throughput screening (HTS) assay validation, where compounds spanning a wide potency range are needed to establish assay window, Z-factor, and dose-response robustness. Procurement of a small quantity (e.g., 5-10 mg) for initial assay qualification is recommended before scaling up.

Computational Chemistry and Molecular Docking Template

The compound's well-defined three-dimensional structure, featuring a thiophene-isoxazole-benzamide conjugated system, makes it suitable as a template for molecular docking and quantum chemical studies. The cyano group provides a spectroscopically active infrared probe (C≡N stretch ~2230 cm⁻¹) for experimental validation of binding modes . Previous studies on steroidal nitro olefins with isoxazole motifs have demonstrated the utility of such scaffolds in neuronal growth and enzyme inhibitory activity modeling [1]. This compound can be used to build pharmacophore models for virtual screening campaigns targeting NOX4 or dual NOX/kinase inhibition, though experimental validation of docking poses is essential given the lack of co-crystal structure data.

Quote Request

Request a Quote for 3-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.